1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. The compound features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine moiety, which is known for its biological activity. The molecular formula of this compound is , and it has a molecular weight of approximately 220.16 g/mol. Its CAS number is 1823182-59-7, which serves as a unique identifier for regulatory and commercial purposes.
This compound falls under the category of heterocyclic compounds, specifically imidazo[1,2-a]pyridines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an interesting subject for pharmaceutical research.
The synthesis of 1-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone can be achieved through several methods:
The reaction mechanism generally involves nucleophilic substitution where the nitrogen atom in the imidazo[1,2-a]pyridine acts as a nucleophile, attacking the electrophilic carbon in the ethanone moiety. This process can be optimized using various solvents and catalysts to enhance yield and purity.
The molecular structure of 1-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone can be depicted using structural formulas that illustrate the arrangement of atoms within the molecule. The imidazo[1,2-a]pyridine core contributes to its heterocyclic nature, while the ethanone functional group provides reactivity.
The compound can undergo various chemical reactions typical of ketones and heterocycles:
These reactions are often facilitated by specific conditions such as temperature control and solvent choice to ensure optimal yields and selectivity.
The mechanism of action for 1-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone in biological systems is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit activity against various pathogens and may influence cellular pathways related to cancer progression or bacterial resistance.
Physical property data can be obtained through methods such as spectroscopy (NMR, IR) and chromatography (HPLC) to confirm purity and structural integrity.
The trifluoromethyl (-CF₃) group at the C6 position of the imidazo[1,2-a]pyridine scaffold exerts profound electronic and steric effects that define the compound's bioactive potential. As a strong electron-withdrawing group, the -CF₃ substituent significantly reduces electron density across the heterocyclic system, particularly at the C3 and N1 positions. This polarization enhances molecular dipole moments (measured at ~3.5 Debye in analogous structures) and creates distinct electrostatic potential surfaces favorable for target binding [1] [4]. Computational analyses reveal the -CF₃ group increases lipophilicity (LogP = 2.07) while maintaining moderate water solubility (1.36 mg/mL), striking a balance crucial for membrane permeability and bioavailability [1].
Sterically, the trifluoromethyl group occupies ~52 ų of van der Waals space, introducing strategic conformational constraints. Crystallographic studies of related trifluoromethylimidazo[1,2-a]pyridines demonstrate rotational disorder at the -CF₃ moiety (occupancy ratios 0.68:0.32), indicating steric interactions with adjacent ring hydrogens that influence molecular packing [3]. This steric bulk prevents planarization of the heterocyclic system, forcing a dihedral angle of 8.7° between the imidazole and pyridine rings in crystalline states – a conformation that optimizes binding in hydrophobic enzyme pockets [3] [9].
Table 1: Electronic and Steric Effects of Substituents on Imidazo[1,2-a]pyridine Core
Position | Substituent | σₚ (Hammett) | Steric Volume (ų) | LogP Change (Δ) |
---|---|---|---|---|
C6 | H | 0.00 | 0.0 | 0.00 |
C6 | CF₃ | +0.54 | 51.9 | +1.05 |
C6 | CH₃ | -0.17 | 25.8 | +0.51 |
C8 | Cl | +0.23 | 34.8 | +0.68 |
The imidazo[1,2-a]pyridine core represents a privileged scaffold in medicinal chemistry, with over 25 clinically approved derivatives exhibiting diverse therapeutic profiles. When comparing 1-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone to structural analogs, its bioisosteric equivalence to purine nucleotides facilitates target engagement across multiple enzyme classes. Unlike the C2-carboxylic acid derivative (1260798-62-6, TPSA=54.6 Ų), the acetyl-functionalized compound exhibits reduced polar surface area (29.96 Ų), enhancing CNS penetrance predicted by BOILED-Egg models [6] [7].
Structure-activity relationship (SAR) studies reveal position-specific effects of the trifluoromethyl group: C6 substitution (as in our subject compound) confers superior antiproliferative activity (GI₅₀ = 22.3 μM in A-459 lung cancer cells) compared to C5 or C7 substituted isomers, which show ~40% reduced potency [9]. This positional preference correlates with optimized hydrophobic contact points in kinase binding pockets. The compound's MIC values against S. aureus (64-128 µg/mL) outperform clinically established imidazo[1,2-a]pyridines like zolpidem by 2-fold, attributable to the synergistic effect of the C6-CF₃ and C3-acetyl motifs enhancing membrane disruption [6] [9].
Table 2: Bioactivity Comparison of Key Imidazo[1,2-a]pyridine Derivatives
Compound | Substituents | Anticancer GI₅₀ (μM) | Antibacterial MIC (μg/mL) | Kinase Inhibition (%) |
---|---|---|---|---|
Subject Compound | C6-CF₃, C3-COCH₃ | 22.3 (A-459) | 64 (S. aureus) | 26.7 |
Zolpidem | C6-Me, C2-N(CH₃)COOEt | >100 | >256 | <5 |
8-Chloro-6-CF₃ analog (1823182-59-7) | C6-CF₃, C8-Cl, C3-COCF₃ | 45.7 | 128 | 18.2 |
5-CF₃-2-COOH (1260798-62-6) | C5-CF₃, C2-COOH | >100 | 175 | 12.4 |
2-(4-BrPh)-6-CF₃ (1216488-91-3) | C6-CF₃, C2-(4-BrC₆H₄) | 78.9 | 92 | 31.5 |
The acetyl group (-COCH₃) at the C3 position serves as a versatile pharmacophore anchor that critically modulates the compound's reactivity and intermolecular interactions. Spectrophotometric analysis demonstrates that the carbonyl functionality exhibits keto-enol tautomerism with a 85:15 equilibrium ratio in physiological conditions, enabling dual-mode hydrogen bonding with protein targets [9]. The acetyl oxygen acts as a strong hydrogen bond acceptor (σ-hole potential = -38.7 kcal/mol), forming stable 2.7-2.9 Å contacts with catalytic lysine residues in kinase binding sites, as confirmed by molecular docking studies against EGFR (PDB: 1M17) [9].
The acetyl group's electronic influence extends beyond the immediate heterocycle, lowering the LUMO energy (-1.83 eV) at N1/C2 positions and enhancing susceptibility to nucleophilic attack – a property exploited in synthetic derivatization. When compared to carboxylic acid or trifluoroacetyl analogs, the methyl ketone demonstrates superior metabolic stability with hepatic microsome clearance rates <15 μL/min/mg, attributable to reduced oxidative defluorination and slower CYP1A2-mediated demethylation [1] [5]. This balance between reactivity and stability makes it an ideal precursor for bioorthogonal transformations, including:
Table 3: Quantum Chemical Descriptors of C3-Functionalized Derivatives
C3 Functional Group | LUMO (eV) | HOMO (eV) | Chemical Hardness (ɳ) | Electrophilicity (ω) |
---|---|---|---|---|
-COCH₃ (subject compound) | -1.83 | -6.94 | 2.56 | 3.87 |
-COOH | -1.35 | -7.21 | 2.93 | 2.89 |
-CHO | -2.17 | -6.88 | 2.36 | 4.53 |
-COCF₃ | -2.84 | -8.02 | 2.59 | 5.73 |
-CH₂OH | -0.97 | -6.65 | 2.84 | 2.15 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: